Conivaptan-d4

LC-MS/MS Bioanalysis Stable Isotope Labeling

This is Conivaptan-d4 (CAS 1129433-63-1), a stable isotope-labeled internal standard (SIL-IS) with a +4 Da mass shift. It is chemically identical to the analyte conivaptan, ensuring co-elution and identical ionization efficiency in LC-MS/MS. Unlike unlabeled conivaptan or structural analogs, this deuterated analog corrects for matrix effects and ion suppression, enabling regulatory-compliant (FDA/EMA) pharmacokinetic and bioequivalence studies. High isotopic purity (≥99% deuterated forms) ensures method accuracy.

Molecular Formula C32H26N4O2
Molecular Weight 502.6 g/mol
Cat. No. B1647940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConivaptan-d4
Molecular FormulaC32H26N4O2
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6
InChIInChI=1S/C32H26N4O2/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37)/i15D,16D,17D,18D
InChIKeyIKENVDNFQMCRTR-OCOLLXALSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Conivaptan-d4 for Precision Bioanalysis: A Stable Isotope-Labeled Internal Standard for Quantifying the Dual Vasopressin Antagonist


Conivaptan-d4 (CAS 1129433-63-1) is a deuterium-labeled analog of the dual arginine vasopressin (AVP) V1A/V2 receptor antagonist conivaptan, in which four hydrogen atoms on the central phenyl ring are replaced with deuterium, resulting in a molecular mass shift of +4 Da (MW 502.61 vs. 498.57 for unlabeled conivaptan) . As a stable isotope-labeled internal standard (SIL-IS), Conivaptan-d4 is chemically identical to the parent analyte except for its mass, enabling co-elution in liquid chromatography and near-identical ionization efficiency in mass spectrometry, thereby correcting for matrix effects, ion suppression, and sample preparation variability during quantitative LC-MS/MS analysis [1].

Why Unlabeled Conivaptan or Other Structural Analogs Cannot Replace Conivaptan-d4 in Validated LC-MS/MS Methods


Using an unlabeled conivaptan or a non-deuterated structural analog as an internal standard introduces significant analytical inaccuracy and method non-compliance. Unlabeled conivaptan cannot be distinguished from the endogenous analyte, precluding its use as an internal standard entirely. Structural analogs of conivaptan, such as tolvaptan, exhibit different chromatographic retention times and ionization efficiencies, failing to correct for matrix effects and ion suppression, which are critical for regulatory-compliant bioanalysis under FDA and EMA guidelines [1]. In contrast, Conivaptan-d4, as a stable isotope-labeled analog, provides the closest possible physicochemical match to the analyte, ensuring that any variations in sample processing, extraction recovery, or LC-MS response are proportionally reflected in the internal standard, thereby maintaining accuracy and precision across a wide dynamic range [2].

Conivaptan-d4: Quantifiable Differentiation for LC-MS/MS Internal Standard Selection


Isotopic Purity and Deuterium Incorporation: Ensuring Reliable Quantitation and Minimal Isotopic Cross-Talk

Conivaptan-d4 is supplied with a purity of ≥99% deuterated forms (d1-d4), as certified by the manufacturer. This high isotopic purity ensures that the internal standard peak area is minimally contaminated by unlabeled species, which could otherwise lead to systematic overestimation of the analyte concentration, particularly at the lower limit of quantitation (LLOQ) . In comparison, less rigorously purified deuterated internal standards or those with lower stated isotopic purity may exhibit significant isotopic cross-talk (i.e., signal overlap between the M, M+1, M+2 isotopologues), degrading assay accuracy and precision. While generic unlabeled conivaptan has a purity of >95%, it lacks the critical isotopic enrichment necessary for MS differentiation .

LC-MS/MS Bioanalysis Stable Isotope Labeling

Mass Spectrometric Differentiation: A Definitive +4 Da Shift Enables Unambiguous Detection

Conivaptan-d4 exhibits a molecular ion [M+H]+ at m/z 503.6 in positive electrospray ionization, representing a +4 Da shift from the unlabeled conivaptan [M+H]+ at m/z 499.6 . This mass difference is sufficient to fully resolve the internal standard from the analyte in the mass spectrometer, even when high-resolution instrumentation is not available. By contrast, a non-deuterated structural analog like tolvaptan (MW 448.9) would have a markedly different mass and chromatographic behavior, invalidating its use as a true internal standard and failing to correct for matrix effects and ion suppression that vary across the elution profile [1].

LC-MS/MS Mass Spectrometry Bioanalysis

Regulatory Compliance: Traceability to Certified Reference Standards Supports Method Validation

Conivaptan-d4 is manufactured and characterized for use as a reference standard compliant with pharmacopeial guidelines (USP/EP), providing full traceability for analytical method validation and quality control testing [1]. This traceability is a critical differentiator from generic, uncharacterized internal standards or impure reference materials that may lack a certified certificate of analysis (CoA) detailing exact isotopic purity and concentration. While unlabeled conivaptan can be used as a primary reference standard for identity and purity, it cannot fulfill the role of a SIL-IS for quantitation. The availability of a well-characterized, deuterated internal standard is specifically recommended in regulatory guidances for LC-MS/MS bioanalysis to ensure method robustness and reproducibility [2].

Regulatory Compliance Bioanalysis Method Validation

Key Applications of Conivaptan-d4 in Regulated Bioanalysis and Pharmacokinetic Research


Clinical Pharmacokinetic Studies of Conivaptan (Vaprisol)

Conivaptan-d4 is essential as a SIL-IS for the accurate quantification of conivaptan in human plasma or serum samples during clinical pharmacokinetic studies. Its high isotopic purity (≥99% deuterated) and defined +4 Da mass shift minimize matrix effects and ion suppression, enabling reliable determination of conivaptan concentrations across the therapeutic range. This is critical for establishing pharmacokinetic parameters such as Cmax, AUC, and half-life, which are required for regulatory submissions [1].

Metabolic Stability and Drug-Drug Interaction Studies

In vitro metabolic stability assays using human or rat liver microsomes require precise quantitation of parent drug depletion. Conivaptan-d4, as a stable isotope-labeled internal standard, provides robust correction for ion suppression from co-eluting microsomal matrix components, ensuring accurate calculation of intrinsic clearance (CLint) and half-life (t1/2) values. This is vital for assessing conivaptan's metabolic liability and predicting in vivo drug-drug interaction potential [1][2].

Therapeutic Drug Monitoring (TDM) and Bioequivalence Studies

In hospital-based therapeutic drug monitoring or comparative bioequivalence studies of generic conivaptan formulations, a validated LC-MS/MS method using Conivaptan-d4 as the internal standard ensures that measured plasma concentrations are both precise and accurate. The method's linearity over a defined range (e.g., 5-500 ng/mL) and low limit of detection (LOD) of 0.88-1.52 ng/mL, when paired with a SIL-IS, meet the rigorous acceptance criteria required by regulatory agencies for such studies [1].

Pharmaceutical Quality Control and Impurity Profiling

Conivaptan-d4 is employed as a reference standard in the development and validation of quantitative LC-MS methods for the analysis of conivaptan active pharmaceutical ingredient (API) and finished dosage forms. Its certified isotopic purity and traceability to pharmacopeial standards (USP/EP) support accurate quantification of conivaptan content and related impurities, which is a regulatory requirement for batch release and stability testing [3].

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